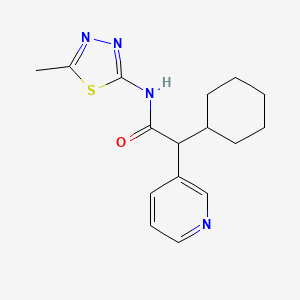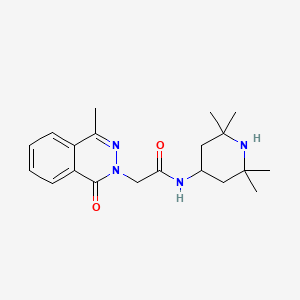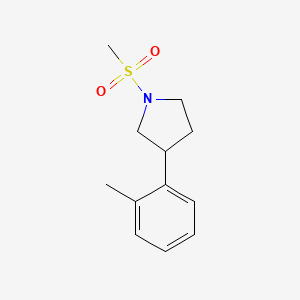![molecular formula C20H28N2O2 B6751634 N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide](/img/structure/B6751634.png)
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropylamino group, a phenyl group, and a cycloheptanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates is also a key step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The sol-gel method, a wet-chemical technique, is often used for the development of high-quality metal-oxide-based nanomaterials, which can be adapted for the synthesis of complex organic compounds .
化学反応の分析
Types of Reactions
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopropylamino derivatives and phenylpropanamide compounds. Examples include:
- 1-aminocyclopropanecarboxylic acid
- Cyclopropylamine
- Phenylpropanamide
Uniqueness
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]cycloheptanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-6-1-2-7-11-16)22-18(20(24)21-17-12-13-17)14-15-8-4-3-5-9-15/h3-5,8-9,16-18H,1-2,6-7,10-14H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNDCOGILADVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-2-carboxamide](/img/structure/B6751556.png)
![N-[(1-phenylcyclopropyl)methyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6751564.png)
![2-methyl-2-(4-methylimidazol-1-yl)-N-[(1-phenylcyclopropyl)methyl]propanamide](/img/structure/B6751569.png)
![2-[(3-Amino-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751571.png)
![tert-butyl N-[4-fluoro-3-(5-methoxypentanoylamino)phenyl]carbamate](/img/structure/B6751581.png)


![N-(1-cyanocyclopentyl)-3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzamide](/img/structure/B6751606.png)
![3-Imidazol-1-yl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6751609.png)
![1-(3,4-dichlorophenyl)-N-[(4-methylmorpholin-2-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6751622.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-1-yl]-(1,4-dioxan-2-yl)methanone](/img/structure/B6751644.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B6751652.png)
![5,6-Dimethyl-3-[2-oxo-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6751655.png)
